2-Chloro-3-hydroxybenzonitrile
Overview
Description
2-Chloro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom and a hydroxyl group are substituted at the 2 and 3 positions, respectively.
Scientific Research Applications
2-Chloro-3-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
Safety and Hazards
Future Directions
A green synthesis method using ionic liquid as a recycling agent has been proposed for the synthesis of benzonitrile, a related compound . This method simplifies the separation process and eliminates the need for metal salt catalysts . The ionic liquid can be easily recovered by phase separation and recycled directly after the reaction . This novel route could potentially be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Mechanism of Action
Target of Action
Compounds similar to 2-chloro-3-hydroxybenzonitrile, such as benzylic halides, typically interact with enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves interactions with its targets, which could potentially lead to changes in cellular processes . For instance, benzylic halides, a class of compounds similar to this compound, typically undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile .
Biochemical Pathways
It can be inferred that the compound might influence pathways involving the targets it interacts with .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects .
Result of Action
Based on its potential mode of action, it can be inferred that the compound might induce changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3-hydroxybenzonitrile involves the reaction of 2-chloro-3-hydroxybenzaldehyde with hydroxylammonium chloride in acetic acid. The reaction mixture is heated under reflux for about 2 hours, followed by cooling and partitioning between diethyl ether and water. The organic layer is then separated, washed with brine, dried over magnesium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxybenzonitrile
- 2-Hydroxy-3-chlorobenzonitrile
- Benzonitrile derivatives with different substituents
Uniqueness
2-Chloro-3-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other benzonitrile derivatives .
Properties
IUPAC Name |
2-chloro-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERLNEQRYBEGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613850 | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-11-9 | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51786-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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